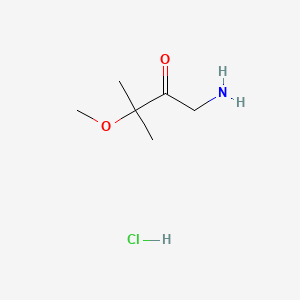

1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride

Description

1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride is a branched-chain amino ketone hydrochloride derivative. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.64 g/mol (calculated from atomic masses). The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) at the 3-position of the butanone backbone, along with an amino group (-NH₂) at the 1-position, protonated as a hydrochloride salt . This structural configuration confers unique physicochemical properties, including moderate polarity and solubility in polar solvents like water or ethanol. It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules or chiral building blocks .

Properties

CAS No. |

2694734-41-1 |

|---|---|

Molecular Formula |

C6H14ClNO2 |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

1-amino-3-methoxy-3-methylbutan-2-one;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,9-3)5(8)4-7;/h4,7H2,1-3H3;1H |

InChI Key |

ZHBVMCCXPZCABQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)CN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Amination of 3-Methoxy-3-methylbutan-2-one

The most straightforward approach to prepare 1-amino-3-methoxy-3-methylbutan-2-one hydrochloride involves the amination of the corresponding ketone, 3-methoxy-3-methylbutan-2-one, followed by hydrochloride salt formation.

- Reaction Conditions: The ketone is reacted with an ammonia source or amine under acidic conditions, typically in methanol or ethanol solvent.

- Hydrochloride Formation: Addition of hydrochloric acid facilitates the formation of the hydrochloride salt, improving compound stability and crystallinity.

- Purification: The product is purified by recrystallization or distillation to achieve high purity.

This method is commonly used in industrial production due to its simplicity and scalability, although yield optimization requires careful control of reaction parameters such as temperature, solvent choice, and acid concentration.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol or Ethanol | Polar protic solvents preferred |

| Amination agent | Ammonia or primary amine | Stoichiometric or slight excess |

| Acid for salt formation | Hydrochloric acid | Concentrated HCl used |

| Temperature | Ambient to reflux | Controlled to avoid side reactions |

| Purification | Recrystallization or distillation | To remove unreacted ketone and byproducts |

Asymmetric and Stereoselective Synthesis Routes

Advanced synthetic methodologies have been developed to obtain optically pure or stereoselective variants of amino ketones structurally related to this compound.

- Proline-Mediated Mannich Reactions: The use of proline as a chiral catalyst in a one-pot Mannich reaction enables the stereoselective formation of α-substituted β-amino aldehydes, which can be further converted to amino ketones through subsequent steps involving organometallic reagents such as Me2CuLi.

- Imine Addition Reactions: The addition of methyllithium to imines derived from appropriate aldehydes under low temperature (-78 °C) conditions allows for the formation of amino ketone intermediates that can be converted to the target compound after acid treatment.

These methods provide control over stereochemistry and allow for the synthesis of enantiomerically enriched amino ketones, which is critical for pharmaceutical applications.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mannich reaction | Proline catalyst, aldehydes | α-Substituted β-amino aldehydes |

| Organometallic addition | Me2CuLi in Et2O at -78 °C | Formation of amino ketone intermediates |

| Hydrochloride salt formation | HCl in methanol or THF | Target hydrochloride salt |

| Purification | Column chromatography, recrystallization | High purity and stereochemical integrity |

Salt Formation and Crystallization Parameters

The formation of the hydrochloride salt is a critical step for isolating 1-amino-3-methoxy-3-methylbutan-2-one in a stable and crystalline form. Research indicates that crystallization parameters such as agitation speed, temperature profile, and solvent choice significantly affect the yield and purity of the salt.

- Agitation Speed: Initial stirring at 100 rpm, increasing to 120 rpm during crystallization, optimizes crystal growth and purity.

- Temperature Control: Maintaining a controlled temperature gradient (T f(t)) during crystallization ensures consistent enantiomeric excess and crystal morphology.

- Solvent Systems: Solvents like dichloromethane, ethyl acetate, or diethyl ether are used for recrystallization depending on the solubility profile of the compound.

| Parameter | Value/Range | Effect on Product |

|---|---|---|

| Agitation speed | 100 rpm (start) to 120 rpm (end) | Improved crystal size and purity |

| Temperature profile | Controlled cooling (T f(t)) | Maintains enantiomeric excess |

| Solvent | Dichloromethane, ethyl acetate | Affects solubility and yield |

Industrial Scale Considerations

Industrial synthesis of this compound adapts laboratory procedures for large-scale production with enhanced process controls:

- Reaction Optimization: Use of continuous flow reactors or batch reactors with precise temperature and pH control to maximize yield.

- Purification: Multi-step purification involving crystallization, filtration, and drying under controlled humidity.

- Quality Control: Analytical techniques such as NMR, IR spectroscopy, and chiral HPLC are employed to verify compound identity, purity, and stereochemical configuration.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Amination + HCl Salt | 3-methoxy-3-methylbutan-2-one, NH3/amine, HCl, MeOH | Simple, scalable, cost-effective | Moderate stereocontrol |

| Proline-Mediated Mannich | Proline catalyst, aldehydes, Me2CuLi, low temp | High stereoselectivity | Multi-step, requires chiral catalyst |

| Imine Addition + Salt Formation | Imine, methyllithium, HCl, low temp | Enantiomeric purity | Sensitive reagents, low temp required |

| Industrial Batch Process | Optimized reaction conditions, crystallization control | High yield, purity, reproducibility | Requires process optimization |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as hypolipidemic activity, is ongoing.

Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its hypolipidemic activity is believed to be mediated through the modulation of lipid metabolism pathways, potentially involving enzymes such as lipases and receptors involved in lipid uptake and storage .

Comparison with Similar Compounds

Key Observations :

- The oximino group in 1-diethylamino-2-oximino-3-butanone hydrochloride introduces additional hydrogen-bonding sites, which may influence crystallization behavior or biological activity .

- The ester group in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride improves stability against nucleophilic attack compared to ketone-based analogs .

Stability and Analytical Considerations

- Analytical methods like RP-HPLC (as validated for similar hydrochlorides, e.g., amitriptyline hydrochloride) could be adapted for purity assessment .

- 1-Amino-3,3-dimethylbutan-2-one hydrochloride: Its simpler structure may reduce susceptibility to oxidative degradation compared to methoxy-containing analogs .

- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride: The ester group likely requires protection from hydrolysis under acidic or basic conditions, unlike the ketone-based compounds .

Biological Activity

1-Amino-3-methoxy-3-methylbutan-2-one hydrochloride is an amino ketone characterized by its unique structural features, including a methoxy group attached to a branched carbon chain. Its molecular formula is CHClNO, with a molecular weight of 137.61 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, which are explored through various studies.

Pharmacological Properties

The biological activity of this compound has been investigated for several pharmacological properties, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing pathways related to neurodegeneration.

- Antidepressant Activity : Research indicates that it may have effects on mood regulation and could serve as a candidate for antidepressant therapies.

- Metabolic Stability : The compound's metabolic stability has been assessed in vitro, revealing insights into its degradation and potential efficacy in biological systems.

Interaction Studies

Interaction studies have focused on the compound's behavior in biological systems, particularly its interaction with various receptors and enzymes. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Amino-3-hydroxy-3-methylbutan-2-one | 86239817 | Contains a hydroxy group instead of a methoxy group |

| 2-Methoxy-3-methylbutan-1-amine hydrochloride | 2287279-44-9 | Different amine positioning affecting reactivity |

| 3-Amino-3-methylbutan-2-one hydrochloride | 10201-15-7 | Lacks methoxy group, altering biological activity |

This comparison highlights the unique structural features of this compound and their implications for biological activity.

Case Studies

Several case studies have been documented regarding the compound's biological effects:

- Neuroprotective Study : In vitro experiments demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative stress. The compound was shown to inhibit the activation of apoptotic pathways, suggesting its potential as a neuroprotective agent.

- Antidepressant-like Effects : Behavioral assays in animal models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors. These findings support further exploration into its mechanisms of action within the central nervous system.

Research Findings

Recent research findings indicate that:

- The compound exhibits a favorable safety profile with minimal cytotoxicity across various cell lines.

- It demonstrates promising inhibitory potency against specific targets such as GSK-3β, which is implicated in several neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.